2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-phenylacetamide
Description
2-[3-(2H-1,3-Benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-phenylacetamide is a pyridazinone derivative featuring a benzodioxole substituent at position 3 of the heterocyclic core and an N-phenylacetamide side chain. Pyridazinones are known for their diverse pharmacological activities, including kinase inhibition and anti-inflammatory properties .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-18(20-14-4-2-1-3-5-14)11-22-19(24)9-7-15(21-22)13-6-8-16-17(10-13)26-12-25-16/h1-10H,11-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOVSJXYIFIAFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzodioxole ring through the reaction of catechol with dihalomethanes in the presence of a base such as potassium carbonate . The pyridazinone ring can be synthesized via cyclization reactions involving hydrazine derivatives and diketones . The final step involves coupling the benzodioxole and pyridazinone intermediates with phenylacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-phenylacetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain. In cancer research, it may induce apoptosis in cancer cells by disrupting microtubule dynamics .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Substituent Effects: Benzodioxole vs. Furan: The benzodioxole group in the target compound offers greater aromaticity and metabolic resistance compared to the furan in Compound X, which may prioritize binding flexibility .
- Side Chain Modifications :
Pyrimidinone Analogs
Table 2: Pyrimidinone vs. Pyridazinone Derivatives
Key Observations:
- Core Heterocycle Differences: Pyridazinones (six-membered ring with two adjacent nitrogen atoms) exhibit distinct electronic properties compared to pyrimidinones (six-membered ring with two non-adjacent nitrogens). This affects hydrogen-bonding capabilities and interaction with enzymatic active sites .
Research Tools and Validation
Structural analyses of these compounds rely on crystallographic software such as SHELX for refinement , Mercury for crystal packing visualization , and WinGX/ORTEP for geometry validation . These tools ensure accurate determination of substituent conformations and intermolecular interactions, critical for structure-activity relationship (SAR) studies.
Biological Activity
2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-phenylacetamide is a complex organic compound characterized by its unique structural features, including a benzodioxole ring and a pyridazinone core. This compound has garnered interest due to its potential biological activities, including antimicrobial and antitumor properties.
Structural Formula
The compound can be represented by its IUPAC name:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O5 |
| Molecular Weight | 379.39 g/mol |
| CAS Number | 941930-27-4 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with the benzodioxole structure have shown significant bactericidal effects against various strains of bacteria. The mechanism of action is believed to involve interference with bacterial biofilm formation and gene transcription related to virulence factors .
Antitumor Properties
The compound's structural features suggest potential activity against cancer cells. Compounds with similar frameworks have been evaluated for their ability to inhibit tumor growth in vitro and in vivo. For example, derivatives that interact with PD-L1 have demonstrated promising results in blocking tumor immune evasion pathways .
Case Study: Antitumor Evaluation
In a comparative study, several derivatives were tested for their cytotoxic effects on different cancer cell lines. The results indicated that certain modifications to the phenylacetamide moiety could enhance the compound's efficacy against specific cancer types.
Cytotoxicity Studies
Cytotoxicity assays conducted on normal cell lines (e.g., L929) revealed that while some derivatives exhibited significant toxicity at higher concentrations, others maintained low cytotoxicity levels while promoting cell viability at lower doses. This suggests a favorable therapeutic index for certain analogs of the compound .
| Compound | Concentration (µM) | Viability (%) |
|---|---|---|
| 24 | 100 | 92 |
| 25 | 200 | 68 |
| 29 | 50 | 96 |
The mechanism of action of this compound likely involves its interaction with specific biological targets such as enzymes or receptors. Detailed studies are required to elucidate its binding affinity and the downstream signaling pathways it may affect.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other related compounds such as:
- 2-(1,3-Benzodioxol-5-yl)ethanamine - Shares structural similarities but differs in functional groups.
- 7-Benzyloxy derivatives - Exhibit varying degrees of biological activity based on their substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
